molecular formula C13H10ClN B13759724 Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- CAS No. 5350-12-9

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-

Cat. No.: B13759724
CAS No.: 5350-12-9
M. Wt: 215.68 g/mol
InChI Key: YEZHQUGOABFELJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-: is an organic compound with the molecular formula C₁₃H₁₀ClN. It is a derivative of pyridine, where the 2-position is substituted with a vinyl group that is further substituted with a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- typically involves the reaction of pyridine with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via a condensation mechanism, forming the desired product with high selectivity for the trans-configuration .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions to ensure high yield and purity, and employing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- involves its interaction with biological targets at the molecular level. The compound can undergo photoisomerization, where the trans-configuration is converted to the cis-configuration upon exposure to light. This process involves the rotation of the chlorophenyl group around the carbon-carbon double bond . The compound’s biological activity is often linked to its ability to interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

  • Pyridine, 2-(2-(bromophenyl)vinyl)-, trans-
  • Pyridine, 2-(2-(fluorophenyl)vinyl)-, trans-
  • Pyridine, 2-(2-(methylphenyl)vinyl)-, trans-

Comparison: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. Compared to its bromophenyl and fluorophenyl analogs, the chlorophenyl derivative exhibits different reactivity and biological activity. The methylphenyl analog, on the other hand, shows variations in steric hindrance and electronic effects, influencing its chemical behavior and applications .

Properties

CAS No.

5350-12-9

Molecular Formula

C13H10ClN

Molecular Weight

215.68 g/mol

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10ClN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+

InChI Key

YEZHQUGOABFELJ-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.